N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Description
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by:
- 1,3,4-thiadiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.
- A 3,4-dimethoxybenzamide group at the 2-position, contributing hydrogen-bonding capabilities via methoxy oxygen atoms.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-24-13-6-3-9(7-14(13)25-2)15(23)20-17-22-21-16(26-17)11-5-4-10(18)8-12(11)19/h3-8H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYWLTNHFSLQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbon Disulfide Cyclization
A widely used method involves reacting 2,4-dichlorophenyl hydrazine with carbon disulfide (CS₂) in alkaline conditions. The reaction proceeds through the formation of a dithiocarbazate intermediate, which undergoes cyclization in the presence of dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride (POCl₃). The general reaction is:
$$
\text{2,4-Cl}2\text{C}6\text{H}3\text{NHNH}2 + \text{CS}2 \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{H}2\text{SO}_4} \text{5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine}
$$
Key Conditions :
Oxidative Cyclization with Thiosemicarbazides
Alternative routes employ thiosemicarbazides derived from 2,4-dichlorophenyl precursors. For example, 2,4-dichlorophenoxyacetic acid can react with thiosemicarbazide to form a thiosemicarbazone intermediate, which is cyclized using oxidizing agents like ferric ammonium sulfate (FAS) or iodine. This method is advantageous for introducing substituents at the 5-position of the thiadiazole ring.
Coupling with 3,4-Dimethoxybenzamide
The 2-amino group of the thiadiazole intermediate is acylated with 3,4-dimethoxybenzoyl chloride to form the final product.
Acylation Reaction
The reaction is typically conducted under Schotten-Baumann conditions:
$$
\text{Thiadiazol-2-amine} + \text{3,4-Dimethoxybenzoyl Chloride} \xrightarrow{\text{Base}} \text{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide}
$$
Optimized Parameters :
Side Reactions and Mitigation
- Hydrolysis of Acyl Chloride : Moisture must be excluded to prevent hydrolysis to 3,4-dimethoxybenzoic acid.
- Over-Acylation : Controlled stoichiometry (1:1 molar ratio) prevents diacylation.
Reaction Optimization and Catalysis
Solvent Effects
Polar aprotic solvents like DMF or DMSO enhance reaction rates but may reduce yields due to side reactions. Non-polar solvents (e.g., toluene) are preferred for high-purity products.
Catalytic Approaches
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).
Purification and Characterization
Purification Techniques
Analytical Data
| Property | Value |
|---|---|
| Melting Point | 178–182°C |
| HPLC Purity | ≥98% |
| IR (KBr, cm⁻¹) | 1680 (C=O), 1550 (C=N) |
| $$ ^1\text{H NMR} $$ (DMSO-d₆) | δ 3.85 (s, 6H, OCH₃), 7.45–8.10 (m, Ar-H) |
Industrial-Scale Production
Continuous Flow Synthesis
Microreactors enable precise temperature control and faster mixing, improving yield to 85–90%.
Green Chemistry Innovations
- Solvent Recycling : Ethanol recovery systems reduce waste.
- Catalyst Reuse : Immobilized enzymes (e.g., lipases) minimize catalyst consumption.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide. Thiadiazole compounds have demonstrated effectiveness against a range of bacterial strains and fungi. For instance:
- Mechanism of Action : The compound acts by disrupting microbial cell wall synthesis and inhibiting key metabolic pathways.
- Case Study : A study evaluated the in vitro antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity comparable to conventional antibiotics .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects.
- Research Findings : Molecular docking studies suggest that this compound may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation .
- Experimental Evidence : In vivo studies have shown that the compound can significantly reduce inflammation in animal models, indicating its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focal point in recent pharmacological research.
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A specific study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicated significant potency compared to standard chemotherapeutic agents .
Pesticidal Applications
Thiadiazole derivatives have shown promise in agricultural applications as potential pesticides.
- Research Insights : Studies indicate that compounds like this compound can act as effective herbicides and insecticides due to their ability to disrupt biological pathways in target pests.
- Field Trials : Field trials have demonstrated effective pest control with minimal toxicity to non-target species .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
| Structural Feature | Biological Activity |
|---|---|
| Thiadiazole Ring | Antimicrobial |
| Dimethoxy Group | Anti-inflammatory |
| Chlorophenyl Group | Anticancer |
This table summarizes how specific structural features contribute to the compound's diverse biological activities.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Key comparisons include:
Key Observations :
Key Insights :
- The target compound’s 3,4-dimethoxybenzamide group may synergize with the 2,4-dichlorophenyl moiety to target both enzyme inhibition (e.g., alpha-amylase) and insect growth regulation, though experimental validation is needed.
- Fluorine-substituted analogues () exhibit high selectivity as insecticides, suggesting that electron-withdrawing groups (e.g., F, Cl) optimize receptor binding .
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H14Cl2N4O2S
- Molecular Weight : 380.248 g/mol
- LogP : 4.9536 (indicating lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
| Property | Value |
|---|---|
| Molecular Formula | C16H14Cl2N4O2S |
| Molecular Weight | 380.248 g/mol |
| LogP | 4.9536 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, studies on related thiadiazole derivatives have shown effective inhibition against various pathogens including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 µg/mL .
Anticancer Properties
Thiadiazole derivatives are also being investigated for their anticancer potential. A study reported that certain thiadiazole compounds demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involved the modulation of key signaling pathways such as the MAPK/ERK pathway .
Insecticidal Activity
The compound has shown promise as an insect growth regulator (IGR), affecting chitin synthesis in target pests. IGRs are crucial in agricultural applications for controlling insect populations with minimal toxicity to mammals . The efficacy of these compounds suggests a potential role in integrated pest management strategies.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.
- Disruption of Cellular Processes : The compound may interfere with cellular processes such as DNA replication and protein synthesis through its structural analogs.
- Receptor Modulation : Compounds in this class can modulate receptor activity which may lead to altered cellular responses.
Study on Antifungal Activity
In a recent study focusing on the antifungal properties of thiadiazole derivatives, researchers synthesized a series of compounds and evaluated their activity against Candida albicans. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antifungal potency .
Anticancer Evaluation
A comparative study assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The findings revealed that modifications on the benzamide moiety resulted in varying degrees of cytotoxicity, highlighting the importance of chemical structure in determining biological activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via a two-step process:
Thiadiazole core formation : React 2,4-dichlorophenyl-substituted carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). Precipitation is achieved by adjusting pH to 8–9 with ammonia .
Amide coupling : React the thiadiazole intermediate with 3,4-dimethoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF or pyridine) at room temperature or under reflux. Purification via recrystallization from DMSO/water mixtures improves purity .
- Critical parameters : Excess POCl₃ (3:1 molar ratio) ensures complete cyclization. Temperature control during amide coupling prevents decomposition of methoxy groups.
Q. How is the crystal structure of this compound resolved, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (XRD) is performed using MoKα radiation (λ = 0.71073 Å). Data collection and refinement rely on SHELX programs (e.g., SHELXL97 for refinement, SHELXTL for visualization). Key metrics include:
- Crystallographic data : Space group P2₁/c, unit cell dimensions a = 8.1600 Å, b = 7.6100 Å, c = 27.102 Å, β = 92.42° .
- Hydrogen bonding : Intramolecular N–H⋯O bonds stabilize planar six-membered rings, while intermolecular N–H⋯O bonds form centrosymmetric dimers .
Q. What structural features dictate its stability and reactivity?
- Key observations :
- Dihedral angles : The thiadiazole ring forms angles of 24.94° (with dichlorophenyl) and 48.11° (with dimethoxybenzamide), influencing π-π stacking and solubility .
- Hydrogen-bond networks : Intramolecular bonds reduce conformational flexibility, while dimerization via intermolecular bonds enhances thermal stability .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., Cl, OCH₃) correlate with bioactivity in insect growth regulation?
- Mechanistic insights :
- The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane penetration.
- Methoxy groups at positions 3 and 4 on the benzamide moiety stabilize resonance structures, increasing affinity for chitin synthase .
Q. What discrepancies arise between computational models and experimental spectroscopic data (e.g., NMR, IR)?
- Case study : DFT-calculated NMR shifts for the thiadiazole C2 proton may deviate by 0.3–0.5 ppm from experimental values due to solvent effects or crystal packing forces not modeled in simulations .
- Resolution : Use hybrid functionals (e.g., B3LYP) with implicit solvent models to improve accuracy. Cross-validate with X-ray charge density maps .
Q. How can conflicting bioassay results (e.g., in vitro vs. in vivo efficacy) be systematically addressed?
- Analysis framework :
In vitro assays : Measure chitin synthase inhibition using radiolabeled UDP-N-acetylglucosamine.
In vivo validation : Test larvae mortality rates in model insects (e.g., Spodoptera frugiperda), controlling for metabolic degradation via cytochrome P450 inhibitors .
- Common pitfalls : Overestimation of in vitro activity due to protein binding artifacts; underrepresentation of in vivo absorption due to poor solubility.
Q. What strategies optimize enantiomeric purity in analogs with chiral centers?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
